2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide
Description
2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS: 868680-50-6) is a piperazine-derived compound featuring a 2,3-dioxopiperazine core substituted with an ethyl group at the 4-position. The acetamide moiety is linked to a 3-methoxyphenyl group, contributing to its structural uniqueness. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol .
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-17-7-8-18(15(21)14(17)20)10-13(19)16-11-5-4-6-12(9-11)22-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSMSNIRNIPOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Piperazine Substituents
- 2-[4-[(4-Chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl]-N-(3-methoxyphenyl)acetamide
- Key Differences : Replaces the ethyl group with a 4-chlorophenylmethyl substituent on the piperazine ring.
- Physicochemical Properties :
- XlogP : 2.4 (indicating higher lipophilicity than the ethyl-substituted compound, which may influence membrane permeability).
- Hydrogen Bond Donors/Acceptors: 1/4 (similar to the target compound).
- Topological Polar Surface Area (TPSA): 79 Ų, suggesting moderate solubility .
Analogs with Heterocyclic Core Variations
- (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) Key Differences: Features a thiazolidinone core instead of dioxopiperazine. Implications: The thiazolidinone ring’s sulfur atom and conjugated system may enhance interactions with enzymes like kinases, contrasting with the dioxopiperazine’s oxygen-rich, rigid structure .
- 2-(1H-1,2,4-Triazole-1-yl)-N-(3-methoxyphenyl)acetamide Key Differences: Triazole ring replaces the dioxopiperazine. Activity: Exhibits acetylcholinesterase (AChE) inhibition, with OCH₃ and Cl substituents showing superior activity to NO₂ .
Analogs with Varied Aromatic Substituents
N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide Derivatives Key Differences: Substituents at the 4-position instead of 3-methoxy (e.g., 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide). Activity: Explored as antimicrobial agents, highlighting the importance of methoxy positioning for target specificity .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The 3-methoxyphenyl group’s electron-donating effects may enhance aqueous solubility in polar solvents, a trait shared with other OCH₃-containing analogs .
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